6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 236.22 .
Synthesis Analysis
This compound can be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . It can also be synthesized from 3-Methylbenzofuran-2-carboxylic acid, which undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O5/c1-6-7-4-5-8 (15-2)11 (16-3)10 (7)17-9 (6)12 (13)14/h4-5H,1-3H3, (H,13,14) and the InChI key is QPCXEGHLFLPDSP-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . It can also undergo a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.22 . It is a solid at room temperature . The predicted boiling point is 410.0±45.0 °C and the predicted density is 1.345±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid derivatives have been synthesized and explored for various applications. For example, in the synthesis of 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione, a similar benzofuran carboxylic acid was utilized, showcasing the compound's potential in creating novel chemical structures (Jackson & Marriott, 2002).
Molecular Docking and Biological Activities
Studies involving benzofuran-carboxylic acids, such as 1-benzofuran-2-carboxylic acid, have shown that these compounds have potential biological activities. Molecular docking studies and vibrational properties of these acids were investigated, indicating their applicability in biomedical research (Sagaama et al., 2020).
Fluorescence Derivatization in Chromatography
Compounds like 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone have been used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. This highlights the use of benzofuran derivatives in analytical chemistry for sensitive detection methods (Yamaguchi et al., 1985).
Medicinal Chemistry and Pharmacology
Antimicrobial Activity
Benzofuran-carboxamide derivatives, including those derived from 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid, have shown moderate activity against Gram-positive bacteria, indicating their potential in antimicrobial research (Hishmat et al., 1989).
Synthesis of Anti-inflammatory Agents
Novel compounds derived from visnaginone and khellinone, which are structurally similar to 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid, have been synthesized for their potential as anti-inflammatory and analgesic agents. This research expands the scope of benzofuran derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Future Directions
Benzofuran and its derivatives have a wide array of biological activities and are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research could focus on exploring the full therapeutic potential of this compound for the treatment of microbial diseases .
properties
IUPAC Name |
6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCXEGHLFLPDSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353548 |
Source
|
Record name | 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
63445-53-4 |
Source
|
Record name | 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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